molecular formula C16H17F3N2OS B2489279 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 954664-32-5

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2489279
CAS No.: 954664-32-5
M. Wt: 342.38
InChI Key: RZTMMQKRJRIMQF-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a trifluoromethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the Benzamide Core: The starting material, 3-(trifluoromethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).

    Amide Bond Formation: The acid chloride is then reacted with N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)amine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structural features.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

    Chemical Research: As a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide
  • N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide is unique due to the presence of both a trifluoromethyl group and a thiophene ring, which can impart distinct electronic and steric properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2OS/c1-21(2)14(12-6-7-23-10-12)9-20-15(22)11-4-3-5-13(8-11)16(17,18)19/h3-8,10,14H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTMMQKRJRIMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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